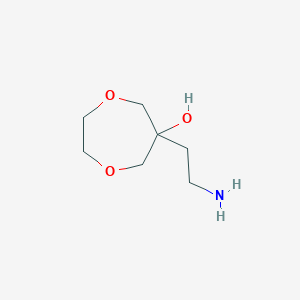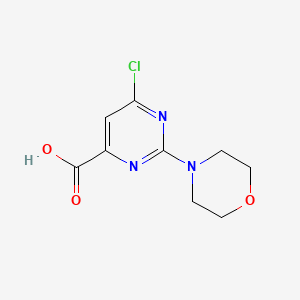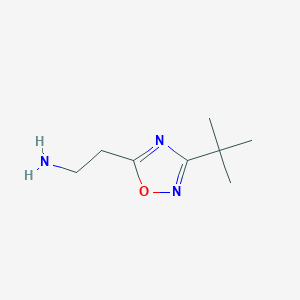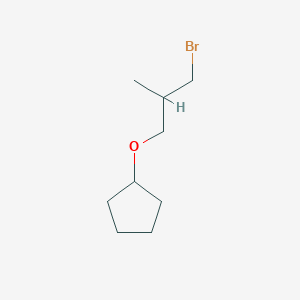
6-(2-Aminoethyl)-1,4-dioxepan-6-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-Aminoethyl)-1,4-dioxepan-6-ol is a chemical compound that features a dioxepane ring with an aminoethyl substituent. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both an amino group and a dioxepane ring makes it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Aminoethyl)-1,4-dioxepan-6-ol typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of 1,4-dioxepane with 2-aminoethanol under basic conditions. The reaction proceeds through the opening of the dioxepane ring, followed by the nucleophilic attack of the amino group on the carbon atom, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
6-(2-Aminoethyl)-1,4-dioxepan-6-ol undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or nitro compounds.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or ethers.
科学研究应用
6-(2-Aminoethyl)-1,4-dioxepan-6-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers and other advanced materials.
作用机制
The mechanism of action of 6-(2-Aminoethyl)-1,4-dioxepan-6-ol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, facilitating its binding to enzymes and receptors. The dioxepane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects.
相似化合物的比较
Similar Compounds
6-(2-Aminoethyl)-1,4-dioxane-6-ol: Similar structure but with a dioxane ring instead of a dioxepane ring.
6-(2-Aminoethyl)-1,4-dioxepan-6-amine: Similar structure but with an additional amino group.
Uniqueness
6-(2-Aminoethyl)-1,4-dioxepan-6-ol is unique due to the presence of both an amino group and a dioxepane ring, which allows for a wide range of chemical reactions and applications. Its ability to undergo ring-opening reactions and form reactive intermediates makes it a valuable compound for various scientific research applications.
属性
分子式 |
C7H15NO3 |
|---|---|
分子量 |
161.20 g/mol |
IUPAC 名称 |
6-(2-aminoethyl)-1,4-dioxepan-6-ol |
InChI |
InChI=1S/C7H15NO3/c8-2-1-7(9)5-10-3-4-11-6-7/h9H,1-6,8H2 |
InChI 键 |
RBLOIBGQDUAOPK-UHFFFAOYSA-N |
规范 SMILES |
C1COCC(CO1)(CCN)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-[(4-Methylphenyl)sulfanyl]butan-2-one](/img/structure/B13182207.png)
![1-Methyl-N-[(2-methylpyrrolidin-2-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B13182215.png)

![(1R,2R)-2-[(1-Ethyl-1H-pyrazol-4-yl)oxy]cyclohexan-1-ol](/img/structure/B13182224.png)



![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol](/img/structure/B13182240.png)


![1-[1-(Aminomethyl)cyclobutyl]but-3-en-2-one](/img/structure/B13182262.png)
